9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
The compound “9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,3,5-triazine ring, a phenethylthio group, and a methyl group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions including S-alkylation, ring closure reactions, and treatment with alkali .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazine and pyridine rings would contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the sulfur atom in the phenethylthio group could make it susceptible to oxidation and reduction reactions .Scientific Research Applications
Molecular and Crystal Structure Studies
The molecular and crystal structures of compounds related to 9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one have been analyzed, revealing significant insights into their geometrical and intermolecular interaction characteristics. For instance, the study of the crystal structure of related triazin-5-amine derivatives shows how intermolecular hydrogen bonds and π–π interactions contribute to forming three-dimensional networks, demonstrating the compound's potential utility in developing materials with specific molecular arrangements (Dolzhenko et al., 2011).
Photochemistry and Photophysics
In photochemistry and photophysics, derivatives of 1,3,5-triazines, closely related to the compound of interest, have shown to be effective photoacid generators. These compounds undergo C−Cl bond cleavage upon direct excitation, leading to potential applications in photoresist formulations for lithographic processes, highlighting their importance in the development of new materials for electronic devices (Pohlers et al., 1997).
Synthesis and Antiviral Activity
The synthesis and evaluation of pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives have demonstrated potential antiviral activities. These studies involve the synthesis of novel heterocyclic compounds and their subsequent testing for cytotoxicity and antiviral efficacy, indicating the potential of these compounds in developing new antiviral drugs (Attaby et al., 2006).
Potential Anti-Tumor Agents
Compounds derived from this compound have been explored for their potential as anti-tumor agents. For example, the synthesis of novel triazines and triazepines from related compounds has been investigated, with some derivatives showing promising activity against human breast and liver carcinoma cell lines, suggesting their potential use in cancer therapy (Badrey & Gomha, 2012).
Future Directions
Properties
IUPAC Name |
9-methyl-2-(2-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-6-5-10-19-14(12)17-15(18-16(19)20)21-11-9-13-7-3-2-4-8-13/h2-8,10H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQOYNYYMNHFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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